(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol
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Overview
Description
(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol is an organic compound with a complex structure that includes chlorine, fluorine, and difluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol typically involves the reaction of 4-chloro-3-(difluoromethyl)-2-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group, forming the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde or 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid.
Reduction: 4-Chloro-3-(difluoromethyl)-2-fluorophenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential analgesic and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-Chloro-3-(difluoromethyl)-6-(trifluoromethoxy)-2-pyridinyl]methanol
- **4-Chloro-3-(difluoromethyl)-2-fluoro-6-methoxypyridine
Uniqueness
(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays.
Properties
Molecular Formula |
C8H6ClF3O |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
[4-chloro-3-(difluoromethyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C8H6ClF3O/c9-5-2-1-4(3-13)7(10)6(5)8(11)12/h1-2,8,13H,3H2 |
InChI Key |
GCILIOANFIYWLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)C(F)F)Cl |
Origin of Product |
United States |
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